molecular formula C19H28N2O4S2 B4723188 N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B4723188
M. Wt: 412.6 g/mol
InChI Key: KLUOZSGAKQVLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide (CMC-544) is a small molecule drug that has been developed for the treatment of cancer. It is a member of the sulfonamide family of compounds and has been shown to have potent anti-tumor activity in preclinical studies.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the binding of the compound to CD22, a cell surface protein that is expressed on the surface of B cells. CD22 is involved in the regulation of B cell activation and differentiation, and its expression is upregulated in many types of B cell malignancies. N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide binds to CD22 and induces internalization of the receptor, leading to the release of cytotoxic agents that kill the cancer cells.
Biochemical and Physiological Effects:
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis, or programmed cell death, in cancer cells and inhibits cell proliferation. In addition, N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply nutrients to the tumor.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potent anti-tumor activity against a variety of cancer cell lines. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. In addition, N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have limited efficacy against some types of cancer, such as pancreatic cancer.

Future Directions

There are several future directions for research on N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of focus is the development of combination therapies that can enhance its anti-tumor activity. Another area of focus is the development of new formulations that can improve its pharmacokinetic properties and increase its efficacy. Finally, there is a need for further research to identify biomarkers that can predict response to N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide and to identify patients who are most likely to benefit from treatment with this compound.
Conclusion:
In conclusion, N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a promising small molecule drug that has potent anti-tumor activity against a variety of cancer cell lines. Its mechanism of action involves the binding of the compound to CD22, a cell surface protein that is expressed on the surface of B cells. N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, including the development of combination therapies and new formulations, and the identification of biomarkers that can predict response to treatment.

Scientific Research Applications

N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a synergistic effect when combined with other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-cycloheptyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S2/c1-26-18-9-8-16(14-17(18)19(22)21-10-12-25-13-11-21)27(23,24)20-15-6-4-2-3-5-7-15/h8-9,14-15,20H,2-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUOZSGAKQVLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 5
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 6
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.